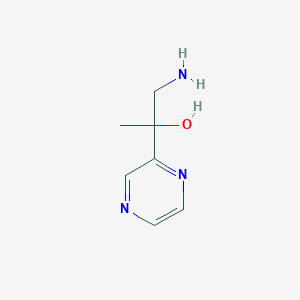
1-Amino-2-(pyrazin-2-yl)propan-2-ol
Vue d'ensemble
Description
“1-Amino-2-(pyrazin-2-yl)propan-2-ol” is a compound with the CAS Number: 866156-90-3. It has a molecular weight of 153.18 and its IUPAC name is 1-(2-pyrazinylamino)-2-propanol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H11N3O/c1-6(11)4-10-7-5-8-2-3-9-7/h2-3,5-6,11H,4H2,1H3 (H,9,10) . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature .Applications De Recherche Scientifique
Médecine : Agent thérapeutique potentiel
1-Amino-2-(pyrazin-2-yl)propan-2-ol peut servir de précurseur ou d'intermédiaire dans la synthèse de composés pharmaceutiques. Son motif structurel, qui comprend un groupe amino attaché à un cycle pyrazine, pourrait être précieux pour créer des molécules ayant une activité biologique potentielle, telles que des inhibiteurs enzymatiques ou des modulateurs de récepteurs .
Agriculture : Formulation de pesticides
En agriculture, ce composé pourrait être étudié pour son efficacité dans les formulations de pesticides. La partie pyrazine est connue pour faire partie de divers produits agrochimiques, et sa modification par la structure propan-2-ol attachée pourrait conduire au développement de nouveaux pesticides ou herbicides aux propriétés améliorées .
Science des matériaux : Synthèse de polymères
Le groupe amino dans le this compound en fait un candidat pour une utilisation dans la synthèse de polymères. Il pourrait agir comme un monomère qui, lorsqu'il est polymérisé, forme un polymère ayant des applications potentielles dans la création de nouveaux matériaux présentant des propriétés mécaniques ou chimiques spécifiques .
Sciences de l'environnement : Analyte dans la surveillance environnementale
Ce composé pourrait être utilisé comme standard ou analyte dans les techniques de surveillance environnementale. Sa structure chimique unique permet sa détection et sa quantification dans les échantillons environnementaux, ce qui contribue à l'évaluation des niveaux de pollution et à l'étude des processus de dégradation environnementale .
Biochimie : Études d'activité enzymatique
En biochimie, le this compound pourrait être utilisé dans des études d'activité enzymatique. Il peut agir comme un substrat ou un inhibiteur dans les réactions enzymatiques, ce qui permet d'élucider les mécanismes d'action de diverses enzymes et leurs rôles dans les systèmes biologiques .
Pharmacologie : Découverte de médicaments
La structure du composé suggère des applications potentielles dans la découverte de médicaments, en particulier dans la conception de médicaments à petites molécules. Il pourrait être utilisé dans des tests de criblage à haut débit pour identifier de nouveaux candidats médicaments pour diverses maladies .
Chimie analytique : Chromatographie
En chimie analytique, le this compound pourrait être utilisé comme composant dans le développement de méthodes chromatographiques. Ses propriétés chimiques pourraient être utiles pour séparer et identifier d'autres composés dans des mélanges complexes .
Génie chimique : Optimisation des procédés
Enfin, en génie chimique, ce composé pourrait être impliqué dans des études d'optimisation des procédés. Ses processus de synthèse et de purification pourraient être optimisés pour une production à l'échelle industrielle, contribuant au domaine de la fabrication chimique .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .
Analyse Biochimique
Biochemical Properties
1-Amino-2-(pyrazin-2-yl)propan-2-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and alter metabolite levels within the cell. The compound’s role in these pathways highlights its potential as a modulator of metabolic activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .
Propriétés
IUPAC Name |
1-amino-2-pyrazin-2-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-7(11,5-8)6-4-9-2-3-10-6/h2-4,11H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELRJSRDJXRARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=NC=CN=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



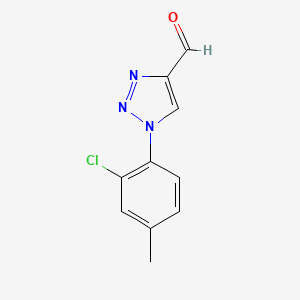
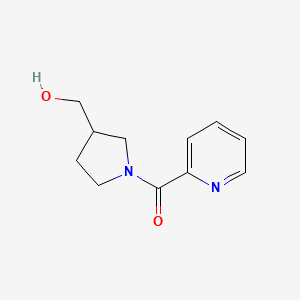

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)
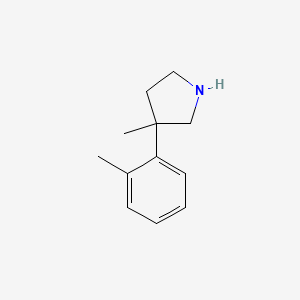

![[1-(3-Methoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467194.png)

![4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467197.png)

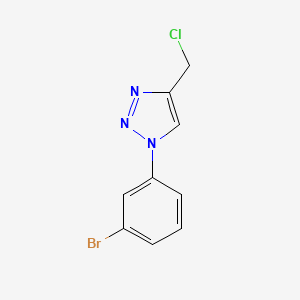
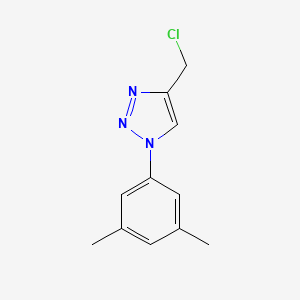
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B1467204.png)
